molecular formula C24H29N3O3 B2860206 1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 862828-46-4

1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2860206
CAS No.: 862828-46-4
M. Wt: 407.514
InChI Key: IZSQFKFGNVPKEU-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, a benzimidazole moiety, and a pyrrolidinone ring

Scientific Research Applications

1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 2,5-dimethoxybenzaldehyde with appropriate reagents to form the dimethoxyphenyl intermediate.

    Synthesis of the Benzimidazole Moiety: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.

    Coupling Reactions: The final step involves coupling the dimethoxyphenyl intermediate with the benzimidazole moiety and the pyrrolidinone ring under specific reaction conditions, such as the use of a catalyst and controlled temperature.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the aromatic ring or the benzimidazole moiety are replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can be compared with similar compounds, such as:

    1-(2,5-Dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-ol: This compound has a similar structure but with a hydroxyl group instead of a ketone group.

    1-(2,5-Dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-thione: This compound has a sulfur atom replacing the oxygen in the pyrrolidinone ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-16(2)11-12-26-20-8-6-5-7-19(20)25-24(26)17-13-23(28)27(15-17)21-14-18(29-3)9-10-22(21)30-4/h5-10,14,16-17H,11-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSQFKFGNVPKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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